脑固醇

描述

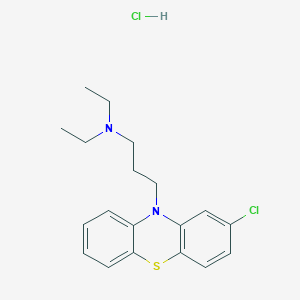

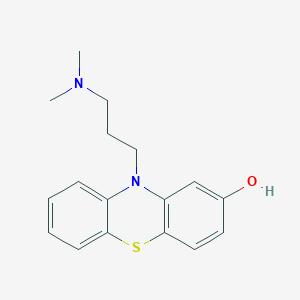

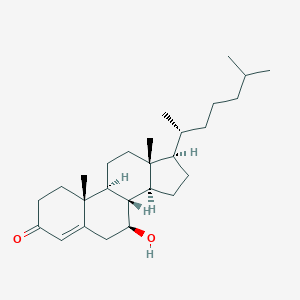

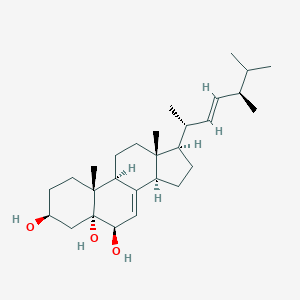

Cerevisterol is a sterol molecule, a subcategory of steroids, primarily found in fungi such as Saccharomyces cerevisiae. Sterols are key components of fungal cell membranes and play crucial roles in their structure and function (Daum et al., 1998).

Synthesis Analysis

The synthesis of sterols like Cerevisterol in Saccharomyces cerevisiae involves complex biochemical pathways. Key enzymes catalyze various steps in ergosterol biosynthesis, which is closely related to Cerevisterol's synthesis (Bhattacharya et al., 2018). Ergosterol synthesis can be divided into three stages: mevalonate, farnesyl pyrophosphate, and ergosterol biosynthesis (Hú et al., 2017).

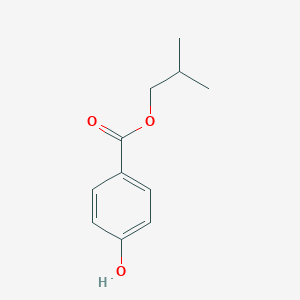

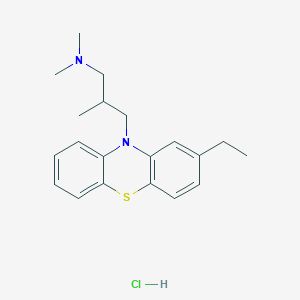

Molecular Structure Analysis

Cerevisterol's structure is characterized by specific features crucial for its function. The structure of sterols like Cerevisterol significantly impacts their ability to support cell growth and influence the cell membrane's properties (Nes et al., 1978).

Chemical Reactions and Properties

Cerevisterol undergoes various chemical reactions, primarily associated with ergosterol biosynthesis and modification. Sterol molecules undergo processes like reduction, isomerization, and methylation as part of their biosynthesis (Jarman et al., 1975).

Physical Properties Analysis

The physical properties of sterols like Cerevisterol influence the rigidity and permeability of fungal cell membranes. The membrane order and the presence of sterols determine the structural integrity of the membrane (Abe & Hiraki, 2009).

Chemical Properties Analysis

Cerevisterol's chemical properties, like other sterols, play a significant role in the yeast's response to environmental stressors and drug susceptibility. Changes in sterol composition can affect cell processes like ion homeostasis and drug resistance (Bhattacharya et al., 2018).

科学研究应用

1. Anti-Inflammatory Agent

- Summary of Application: Cerevisterol (CRVS) has been identified as a potential anti-inflammatory agent. It was isolated from endophytic fungi, a Fusarium solani strain .

- Methods of Application: The study involved the isolation of CRVS from F. solani and characterization based on spectral data analysis. The MTT assay was performed to measure cell viability in CRVS-treated macrophages .

- Results: CRVS suppresses the LPS-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2), which is a plausible mechanism for this effect is by reducing the expression of iNOS and COX-2 .

2. Antimicrobial and Resistance Modifying Activities

- Summary of Application: Cerevisterol has been found to have antimicrobial and resistance modifying activities .

- Methods of Application: Bioactivity guided isolation of active principles from the methanol extract of T. gibbosa and T. elegans was performed using column and preparative high-performance liquid chromatography .

- Results: The isolated cerevisterol inhibited the growth of S.typhi, S.aureus and A.niger with MICs of 25 µg/mL each and 50 µg/mL against E.faecalis .

3. Antioxidant and Anti-Osteoporotic Activities

- Summary of Application: Cerevisterol has been isolated from the fruiting bodies of H. erinaceum, a traditional edible mushroom widely used in culinary applications and herbal medicines in East Asian countries .

- Methods of Application: The study did not provide specific details on the methods of application or experimental procedures .

- Results: The study did not provide specific details on the results or outcomes obtained .

安全和危害

属性

IUPAC Name |

(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25+,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXHRTZAVQOQEU-BRVLHLJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045318 | |

| Record name | Cerevisterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerevisterol | |

CAS RN |

516-37-0 | |

| Record name | Cerevisterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerevisterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerevisterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerevisterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHQ9J8E6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。